Pentatetracontafluoro-22-iododocosane
Description
Pentatetracontafluoro-22-iododocosane (CAS No. 263756-45-2) is a highly fluorinated iodinated alkane with the molecular formula C₂₂H₄F₄₁I and a molecular weight of 1174.10556 g/mol . Its systematic name reflects its structure: a 22-carbon docosane backbone substituted with 41 fluorine atoms (prefix "pentatetracontafluoro," indicating 45 fluorine atoms in total nomenclature, though the formula specifies 41 fluorines) and a single iodine atom at the 22nd carbon position. This compound belongs to the perfluoroalkyl iodides (PFAIs), a class of chemicals characterized by strong carbon-fluorine bonds and iodine as a terminal functional group.
Properties
CAS No. |
29809-36-7 |
|---|---|
Molecular Formula |
C22F45I |
Molecular Weight |
1246.1 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22-pentatetracontafluoro-22-iododocosane |
InChI |
InChI=1S/C22F45I/c23-1(24,3(27,28)5(31,32)7(35,36)9(39,40)11(43,44)13(47,48)15(51,52)17(55,56)19(59,60)21(63,64)65)2(25,26)4(29,30)6(33,34)8(37,38)10(41,42)12(45,46)14(49,50)16(53,54)18(57,58)20(61,62)22(66,67)68 |
InChI Key |
XEPZXQWMUFPPFO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentatetracontafluoro-22-iododocosane typically involves the iodination of a fluorinated precursor. One common method is the reaction of a fluorinated alkane with iodine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of iodine to the desired position on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by iodination. These processes are carried out in specialized reactors designed to handle the highly reactive fluorine gas and iodine. The production methods are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Pentatetracontafluoro-22-iododocosane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation can produce fluorinated alcohols or ketones.
Scientific Research Applications
Pentatetracontafluoro-22-iododocosane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems.
Medicine: Its unique properties are being explored for potential use in drug delivery systems.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical attack.
Mechanism of Action
The mechanism of action of pentatetracontafluoro-22-iododocosane involves its interaction with molecular targets through its fluorine and iodine atoms. The fluorine atoms can form strong bonds with other elements, while the iodine atom can participate in various chemical reactions. These interactions can affect the compound’s behavior in different environments and its reactivity with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Pentatetracontafluoro-22-iododocosane is best contextualized against analogous perfluorinated iodinated alkanes. Below is a comparative analysis based on available
Structural and Compositional Differences
| Compound Name (CAS No.) | Backbone Length | Fluorine Substitution | Iodine Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound (263756-45-2) | C22 (docosane) | 41 F atoms | 22 | C₂₂H₄F₄₁I | 1174.11 |
| Nonatetracontafluoro-24-iodotetracosane (39823-55-7) | C24 (tetracosane) | 49 F atoms | 24 | C₂₄H₀F₄₉I* | ~1350† |
| Heptadecafluoro-1,1'-[1,4-butanediylbis(oxy)]bis(nonene) (84029-52-7) | C9 (nonene) ×2 + C4 (butane) bridge | 17 F atoms per chain | N/A (oxygen-bridged) | C₂₂H₁₄F₃₄O₂ | ~1080† |
Notes:
- Nonatetracontafluoro-24-iodotetracosane has a longer carbon backbone (C24 vs. C22) and higher fluorine substitution (49 F vs. 41 F), likely enhancing its hydrophobicity and thermal stability .
- Oxygen-bridged compounds (e.g., 84029-52-7) exhibit distinct reactivity due to ether linkages, enabling applications in fluorinated surfactants but reducing thermal stability compared to fully fluorinated alkanes .
Functional and Application Differences
- Iodine Reactivity : The terminal iodine in this compound facilitates nucleophilic substitutions, making it a precursor for perfluoroalkylation reactions. This contrasts with oxygen-bridged analogs (e.g., 84029-52-7), where iodine is absent, limiting their utility in iodine-mediated syntheses .
- Fluorine Density: Higher fluorine content in Nonatetracontafluoro-24-iodotetracosane (49 F) may improve resistance to solvents and acids compared to this compound (41 F), though this requires experimental validation .
- Backbone Rigidity : Shorter-chain compounds like this compound may exhibit lower viscosity and higher volatility than longer-chain analogs (e.g., C24 derivatives), influencing their suitability for coatings or lubricants .
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